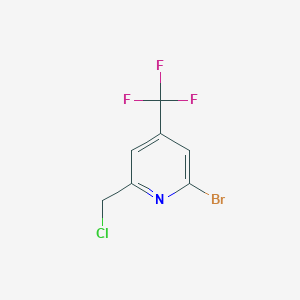

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC19897918

Molecular Formula: C7H4BrClF3N

Molecular Weight: 274.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrClF3N |

|---|---|

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 2-bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-6-2-4(7(10,11)12)1-5(3-9)13-6/h1-2H,3H2 |

| Standard InChI Key | XBKBDAOTTVIMTA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1CCl)Br)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

-

Bromine at position 2,

-

Trifluoromethyl () at position 4,

-

Chloromethyl () at position 6.

This arrangement creates a polarized electronic environment, with the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of adjacent positions. The chloromethyl group provides a reactive site for further functionalization, while bromine facilitates cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.46 g/mol |

| Exact Mass | 272.88 g/mol |

| LogP (Partition Coefficient) | 3.52 |

| Topological Polar Surface Area | 12.89 Ų |

Synthesis and Manufacturing

Regioselective Halogenation

The synthesis typically involves sequential halogenation and functionalization steps:

-

Trifluoromethylation: Introduction of the group via radical or nucleophilic pathways.

-

Bromination: Electrophilic bromination at position 2 using or (N-bromosuccinimide).

-

Chloromethylation: Friedel-Crafts alkylation or chlorination of a pre-installed methyl group at position 6.

Reaction conditions often employ solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance regioselectivity. For example, bromination at low temperatures (-78°C) ensures minimal side reactions .

Challenges in Scalability

-

Regioselectivity: Competing substitution patterns require catalysts like Lewis acids (e.g., ) to direct functional groups.

-

Purification: Column chromatography or recrystallization is necessary due to byproduct formation.

Chemical Reactivity and Applications

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation. For instance:

This reactivity is pivotal in constructing complex pharmaceuticals like kinase inhibitors .

Nucleophilic Substitution

The chloromethyl group undergoes substitution with amines or thiols, yielding derivatives with enhanced solubility or bioactivity:

Such reactions are exploited in agrochemicals to modify pest-targeting moieties.

Table 2: Comparative Reactivity of Halogenated Pyridines

| Compound | Bromine Reactivity | Chloromethyl Reactivity |

|---|---|---|

| 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine | High | Moderate |

| 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine | Moderate | High |

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor in water (0.0383 mg/mL) but soluble in organic solvents like DCM and THF.

-

Stability: Degrades under acidic or basic conditions, releasing HCl or HBr.

Spectroscopic Data

-

: Signals at δ 4.6 ppm () and δ 8.1–8.5 ppm (pyridine protons).

-

: Singlet at δ -60 ppm ().

Industrial and Pharmaceutical Applications

Medicinal Chemistry

-

Antiviral Agents: The trifluoromethyl group improves metabolic stability in protease inhibitors.

-

Kinase Inhibitors: Bromine facilitates coupling with heterocyclic scaffolds targeting ATP-binding pockets.

Agrochemicals

-

Herbicides: Chloromethyl derivatives disrupt plant amino acid biosynthesis.

-

Insecticides: Brominated pyridines interfere with neuronal ion channels in pests .

Future Directions and Challenges

Green Synthesis

Developing catalytic methods to reduce waste, such as photoredox catalysis for trifluoromethylation.

Bioactivity Optimization

Structural modifications to improve pharmacokinetic profiles, e.g., replacing chloromethyl with azide groups for "click chemistry."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume